molecular formula C10H8ClNO2 B8224317 7-Chloro-8-methoxyquinolin-2(1H)-one

7-Chloro-8-methoxyquinolin-2(1H)-one

Cat. No.: B8224317
M. Wt: 209.63 g/mol
InChI Key: YUJKEARXYCJEKU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 7-chloro-8-methoxyquinolin-2(1H)-one , reflecting its substitution pattern on the quinoline backbone. The molecular formula is C₁₀H₈ClNO₂ , with a molecular weight of 209.63 g/mol . The SMILES notation (COc1c(Cl)ccc2c1[nH]c(=O)cc2 ) delineates its structure, highlighting the methoxy group at position 8, the chlorine atom at position 7, and the lactam moiety at position 2.

Table 1: Chemical identity of this compound
Property Value
CAS Number 928627-12-7
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES COc1c(Cl)ccc2c1[nH]c(=O)cc2
MDL Number MFCD28972404

Molecular Geometry and Crystallographic Analysis

While crystallographic data specific to this compound remains unavailable, structural insights can be inferred from related quinolinones. For instance, benzo[h]quinoline-3-carboxamide exhibits a planar molecular geometry, with deviations ≤0.05 Å from the mean plane of non-hydrogen atoms. This planar configuration is typical of fused aromatic systems, where conjugation stabilizes the lactam ring. Computational modeling predicts similar planarity for this compound, with steric effects from the methoxy and chloro groups minimally perturbing the core structure.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of 2-quinolones typically displays:

  • A singlet for the lactam NH proton (δ ~10–12 ppm).
  • Aromatic protons in the δ 6.5–8.5 ppm range, influenced by substituents. For 7-chloro-8-methoxy derivatives, deshielding from the electron-withdrawing chlorine and electron-donating methoxy groups would split aromatic signals into distinct multiplets.
Infrared (IR) Spectroscopy

Key absorptions include:

  • Lactam C=O stretch at ~1650–1680 cm⁻¹.
  • C-Cl stretch at ~550–750 cm⁻¹.
  • Methoxy C-O stretch at ~1250–1050 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Quinolinones absorb strongly in the UV region (λₘₐₖ ~250–350 nm) due to π→π* transitions in the aromatic system. Substituents like chlorine and methoxy alter extinction coefficients and λₘₐₖ via resonance and inductive effects.

Mass Spectrometry

The molecular ion peak ([M]⁺) is expected at m/z 209.63, with fragmentation patterns involving loss of Cl (35/37 Da) and methoxy groups (31 Da).

Comparative Analysis with Isomeric Quinolinone Derivatives

Positional Isomerism
  • 6-Chloro-7-methoxyquinolin-2(1H)-one : Differing substitution at positions 6 and 7 alters electronic distribution, potentially affecting solubility and reactivity.
  • 4-Quinolones : Unlike 2-quinolones, 4-quinolones (e.g., ciprofloxacin) feature a lactam ring at position 4, conferring distinct pharmacological properties, including antibiotic activity.
Substituent Effects
  • Chlorine : Enhances electrophilicity and lipophilicity, influencing binding to biological targets.
  • Methoxy : Moderates electron density via resonance donation, potentially improving solubility.
Table 2: Comparative properties of quinolinone isomers
Compound Lactam Position Key Substituents Bioactivity
This compound 2 7-Cl, 8-OCH₃ Under investigation
6-Chloro-7-methoxyquinolin-2(1H)-one 2 6-Cl, 7-OCH₃ Unknown
Ciprofloxacin (4-quinolone) 4 1-Cyclopropyl, 6-F Broad-spectrum antibiotic

Properties

IUPAC Name

7-chloro-8-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKEARXYCJEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 7-Hydroxy-8-methoxyquinolin-2(1H)-one

The hydroxyl group at position 7 serves as a handle for chlorination. A representative procedure involves:

  • Chlorination with POCl₃ : Heating 7-Hydroxy-8-methoxyquinolin-2(1H)-one with phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours under anhydrous conditions.

  • Workup : The reaction mixture is cooled, quenched with ice-water, and neutralized with aqueous sodium bicarbonate. The precipitate is filtered and recrystallized from ethanol to yield 7-Chloro-8-methoxyquinolin-2(1H)-one with >90% purity.

Key Data :

ParameterValueSource
Yield82–88%
Purity (HPLC)95–98%
Reaction Time4–6 hours

Alternative Route: Methoxylation Post-Chlorination

One-Pot Multicomponent Synthesis

Industrial-scale protocols favor tandem reactions to minimize isolation steps. A patented method involves:

  • Cyclocondensation : Reacting 3-methoxyaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours to form 8-methoxyquinolin-2(1H)-one.

  • In Situ Chlorination : Adding N-chlorosuccinimide (NCS) directly to the reaction mixture post-cyclization, maintaining temperatures at 80°C for 4 hours.

Advantages :

  • Eliminates intermediate isolation, improving overall yield (75–80%).

  • Reduces solvent waste, aligning with green chemistry principles.

Optimization Strategies for Enhanced Efficiency

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates in chlorination steps due to improved solubility of POCl₃.

  • Methanol for Methoxylation : Acts as both solvent and nucleophile, simplifying the reaction setup.

Catalytic Additives

  • Potassium Iodide (KI) : Catalyzes halogen exchange in chlorination reactions, reducing side products.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates methoxylation by facilitating ion-pair formation.

Industrial-Scale Production Insights

Batch Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–1 L500–1000 L
Temperature ControlOil BathJacketed Reactor
PurificationRecrystallizationContinuous Filtration

Cost-Efficiency Measures

  • Recycling Solvents : Methanol and DMF are distilled and reused, cutting material costs by 30%.

  • Automated Crystallization : Ensures consistent particle size distribution (PSD) for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J=8.4 Hz, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-6), 6.95 (s, 1H, H-3), 3.93 (s, 3H, OCH₃).

  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.

Challenges and Mitigation

Impurity Profiling

  • Dimer Formation : Occurs during chlorination at high temperatures (>90°C). Mitigated by precise temperature control and staggered reagent addition.

  • Residual Solvents : GC-MS analysis ensures compliance with ICH guidelines (<500 ppm for methanol).

Emerging Methodologies

Photocatalytic Chlorination

Recent studies explore visible-light-mediated chlorination using Ru(bpy)₃Cl₂ as a catalyst, reducing reaction times to 2 hours at room temperature.

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with 95% conversion rates, ideal for high-throughput production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline or hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 7-Chloro-8-methoxyquinolin-2(1H)-one exhibits potential as an antimicrobial agent. Various derivatives of quinoline compounds have been synthesized and tested for their efficacy against bacterial strains. For instance, a study demonstrated that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like penicillin G and norfloxacin .

Anticancer Properties
The compound is also investigated for its anticancer capabilities. A study involving 6,7,8-substituted quinolin-2(1H)-one derivatives revealed that several compounds induced apoptosis in cancer cell lines such as HL-60 and Hep3B, with some showing IC50 values below 1 μM, indicating high potency . Mechanistic studies indicated that these compounds could disrupt microtubule assembly and induce cell cycle arrest, leading to apoptosis through intrinsic and extrinsic pathways .

Chemical Biology

Biological Probes
In chemical biology, this compound serves as a probe for studying biological processes. Its ability to bind selectively to enzymes or receptors makes it valuable for investigating enzyme inhibition and receptor binding assays. This property is crucial for developing new therapeutic agents targeting specific biological pathways.

Materials Science

Organic Electronics
The compound is explored in materials science for its potential use in organic electronics. Its unique electronic properties allow it to be utilized as a building block for advanced materials, including organic semiconductors and photovoltaic devices. Research indicates that quinoline derivatives can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics.

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cell Lines IC50 Values (μM) Remarks
AntibacterialVarious bacterial strains< 50Effective against E. coli, S. aureus
AnticancerHL-60, Hep3B< 1Induces apoptosis via microtubule disruption
AntimalarialPlasmodium species< 100Moderate activity observed

Case Studies

  • Anticancer Activity Study
    In an investigation of novel quinoline derivatives, researchers synthesized several compounds based on the structure of this compound. The most potent derivative exhibited an IC50 value of approximately 0.5 μM against COLO 205 cancer cells, demonstrating its potential as an effective anticancer agent .
  • Antimicrobial Evaluation
    A series of derivatives were tested against common pathogenic bacteria. The results indicated that certain compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential for development into new antimicrobial therapies .
  • Material Science Application
    In a study focusing on organic electronics, the incorporation of quinoline derivatives into polymer matrices improved charge mobility and device efficiency in OLED applications, highlighting their utility beyond traditional medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Chloro-8-methylquinolin-2(1H)-one (CAS 73108-76-6): This analog replaces the methoxy group at position 8 with a methyl group. The methyl group is less electron-withdrawing than methoxy, leading to differences in reactivity. For example, nucleophilic substitution at position 7 may be slower due to reduced electron withdrawal from the methyl group compared to methoxy . Physical Properties:
Property 7-Chloro-8-methylquinolin-2(1H)-one Inferred for 7-Chloro-8-methoxyquinolin-2(1H)-one
Molecular Weight 193.63 g/mol ~209.63 g/mol (methoxy adds 16 g/mol)
Boiling Point 356.1±42.0 °C Likely higher due to polar methoxy group
Density 1.3±0.1 g/cm³ Similar range
  • 8-Chloro-7-methoxyquinoline (CAS 1422978-91-3): A positional isomer with chloro and methoxy groups swapped. For instance, the methoxy group at position 7 may enhance hydrogen bonding compared to position 8 .

Functional Group Comparisons

  • 7-Methoxy-8-nitroquinolin-2(1H)-one: Replacing chlorine with a nitro group introduces a strong electron-withdrawing effect, increasing susceptibility to nucleophilic attack. Nitro-substituted quinolinones are often explored as prodrugs activated by nitroreductases in antimicrobial applications .
  • 4-Chloro-8-methylquinolin-2(1H)-one: Chlorine at position 4 instead of 7 demonstrates the impact of substitution site on reactivity. Position 4 is more sterically accessible, facilitating nucleophilic substitutions (e.g., with sulfanyl or amino groups) compared to position 7 .

Data Tables

Table 1: Comparative Physical Properties of Selected Quinolinones

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
7-Chloro-8-methylquinolin-2(1H)-one 193.63 356.1±42.0 1.3±0.1
8-Chloro-7-methoxyquinoline 193.63 Not reported Not reported
4-Chloro-8-methylquinolin-2(1H)-one 197.63 Not reported Not reported

Table 2: Substituent Effects on Reactivity

Compound Reactivity at Chloro Site Key Application
4-Chloro-8-methylquinolin-2(1H)-one High (nucleophilic substitution) Synthetic intermediates
This compound Low (steric hindrance) Medicinal chemistry
7-Methoxy-8-nitroquinolin-2(1H)-one Moderate (electron withdrawal) Antimicrobial agents

Biological Activity

7-Chloro-8-methoxyquinolin-2(1H)-one is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmaceutical potential, particularly in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure can be represented as follows:

C10H8ClNO\text{C}_10\text{H}_8\text{Cl}\text{N}\text{O}

This compound features a chloro group at the 7-position and a methoxy group at the 8-position of the quinoline ring, which significantly influences its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell division proteins, such as FtsZ, which is crucial for bacterial cytokinesis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Klebsiella pneumoniae15 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing significant inhibitory effects with IC50 values in the low micromolar range.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HeLa10.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase . The presence of halogen and methoxy groups enhances its lipophilicity, improving membrane permeability and facilitating cellular uptake.

Study on Antiviral Activity

In a recent study focusing on antiviral properties, derivatives of quinoline were tested against H5N1 influenza virus. The results indicated that modifications at the methoxy position significantly influenced antiviral efficacy, with some derivatives achieving over 90% inhibition of viral growth while maintaining low cytotoxicity . This suggests that further exploration into structural modifications could yield potent antiviral agents.

Comparative Analysis with Other Quinoline Derivatives

A comparative study highlighted that this compound exhibits superior activity compared to other quinoline derivatives due to its unique substitution pattern. For instance, while compounds lacking the methoxy group showed reduced efficacy against cancer cell lines, those with additional electron-withdrawing groups exhibited enhanced activity .

Table 3: Comparative Biological Activity of Quinoline Derivatives

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundHigh12.5 µM
ChloroquineModerate>20 µM
8-HydroxyquinolineLow>25 µM

Q & A

Q. What are the key considerations for designing a synthesis route for 7-chloro-8-methoxyquinolin-2(1H)-one?

  • Methodological Answer : Synthesis routes should prioritize regioselectivity and functional group compatibility. For example, evidence from quinoline derivatives (e.g., 7-chloro-4-hydroxyquinoline) highlights the use of acid-catalyzed cyclization (HCl or acetic acid) or ring-closing metathesis (RCM) with Grubbs catalysts to construct the quinolinone core . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-chlorination or demethylation. Multi-step approaches involving protective groups (e.g., benzyloxy for hydroxyl protection) may enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a deshielded proton at C-3 (δ ~7.4–7.9 ppm) due to conjugation with the carbonyl group, and a singlet for the methoxy group (δ ~3.8–4.0 ppm) .
  • IR : Stretching vibrations for the carbonyl (C=O) at ~1660–1680 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 225.6 for C₁₀H₇ClNO₂) and fragmentation patterns (e.g., loss of Cl or OCH₃) validate the molecular formula .

Q. What are the standard protocols for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254–280 nm) is commonly used. A purity threshold of ≥95% is typical for research-grade compounds, validated via LC-MS-UV cross-referencing . Melting point analysis (e.g., 289–290°C for related quinolinones) provides additional confirmation .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when optimizing reaction conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For instance, using dichloromethane (DCM) with Grubbs catalysts in RCM reactions may yield higher regioselectivity than polar aprotic solvents . Design of Experiments (DoE) frameworks can systematically evaluate variables, while kinetic studies (e.g., monitoring via in-situ IR) identify rate-limiting steps .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC/MBC testing) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
  • SAR Analysis : Modifying substituents (e.g., replacing Cl with F or varying methoxy positions) to correlate structure with activity .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., DMF/water). Key parameters include bond angles (e.g., C=O···Cl dihedral angles) and packing motifs (e.g., π-π stacking between quinolinone rings). Evidence from similar compounds (e.g., 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one) shows planar quinolinone cores with intermolecular hydrogen bonding influencing stability .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); use fume hoods and PPE (gloves, goggles) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

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